molecular formula C22H23F3N4O2S B2695230 N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide CAS No. 956044-06-7

N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide

Cat. No. B2695230
CAS RN: 956044-06-7
M. Wt: 464.51
InChI Key: YKCYILQGWICNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H23F3N4O2S and its molecular weight is 464.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds often involves the intramolecular cyclization of various precursors with amines and enaminone compounds, resulting in a diverse set of derivatives incorporating pyrazole, pyrimidine, and benzimidazole moieties. For instance, a series of novel compounds with potential heterocyclic synthesis applications were synthesized through such methods, highlighting the structural versatility of these molecules (Ho & Suen, 2013). Additionally, the crystal structures of these compounds often reveal intricate details about their molecular configurations, aiding in the understanding of their chemical reactivity and potential interactions with biological targets (Lu et al., 2017).

Biological Activity and Medicinal Chemistry Applications

Compounds related to N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide have been explored for their potential biological activities. For example, derivatives of N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were investigated as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), demonstrating the therapeutic potential of these compounds in targeting epigenetic regulators (Allan et al., 2009). Moreover, the antiproliferative activities of certain derivatives against various cancer cell lines have been evaluated, indicating their potential as novel anticancer agents (Wang et al., 2015).

Potential Therapeutic Applications

The investigation into the potential therapeutic applications of these compounds spans several areas, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. Some derivatives have shown significant activity in preclinical models, suggesting their development into therapeutic agents might be feasible (Küçükgüzel et al., 2013). Additionally, the study of their mechanisms of action, such as the inhibition of specific pathways like the PI3K/Akt/mTOR pathway, contributes to our understanding of how these compounds might be optimized for greater efficacy and selectivity (Xiao-meng Wang et al., 2015).

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O2S/c23-22(24,25)20-15-18(19-3-1-14-32-19)29(27-20)17-6-4-16(5-7-17)21(30)26-8-2-9-28-10-12-31-13-11-28/h1,3-7,14-15H,2,8-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCYILQGWICNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide

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